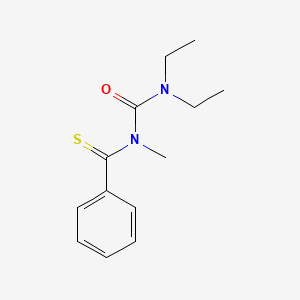
1-(Cyclopent-2-en-1-yl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopent-2-en-1-yl)naphthalene is an organic compound that features a naphthalene ring system substituted with a cyclopentene ring This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of naphthalene with the reactive nature of cyclopentene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopent-2-en-1-yl)naphthalene can be achieved through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and naphthoquinone, followed by dehydrogenation to form the desired product. Another method includes the Friedel-Crafts alkylation of naphthalene with cyclopentenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial process. For example, the use of high-purity naphthalene and cyclopentenyl chloride, along with a suitable Lewis acid catalyst, can enhance the efficiency of the Friedel-Crafts alkylation method.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclopent-2-en-1-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the cyclopentene ring.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Cyclopentane-substituted naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(Cyclopent-2-en-1-yl)naphthalene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopent-2-en-1-yl)naphthalene involves its interaction with various molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π stacking interactions with other aromatic molecules, while the cyclopentene ring can undergo ring-opening reactions to form reactive intermediates. These properties enable the compound to modulate biological pathways and exhibit potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylbenzene: Similar structure but with a benzene ring instead of naphthalene.
Cyclopentylphenanthrene: Contains a phenanthrene ring system instead of naphthalene.
Cyclopentylfluorene: Features a fluorene ring system.
Uniqueness
1-(Cyclopent-2-en-1-yl)naphthalene is unique due to its combination of a naphthalene ring with a cyclopentene ring, which imparts distinct chemical reactivity and potential applications. The presence of both aromatic and aliphatic components in the molecule allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
90173-55-0 |
|---|---|
Fórmula molecular |
C15H14 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
1-cyclopent-2-en-1-ylnaphthalene |
InChI |
InChI=1S/C15H14/c1-2-7-12(6-1)15-11-5-9-13-8-3-4-10-14(13)15/h1,3-6,8-12H,2,7H2 |
Clave InChI |
NSBVMSRQJLNUTB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=C1)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


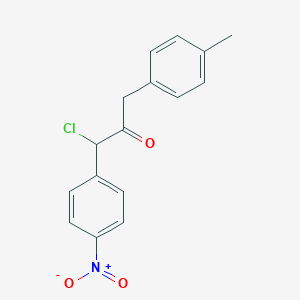
![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)
![Trimethyl[3-(phenylsulfanyl)undecyl]silane](/img/structure/B14379351.png)

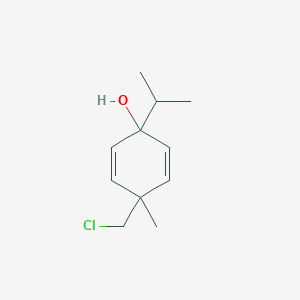
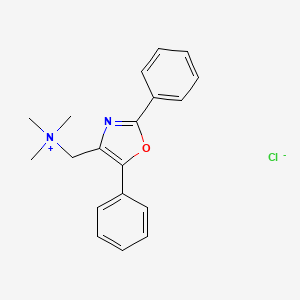
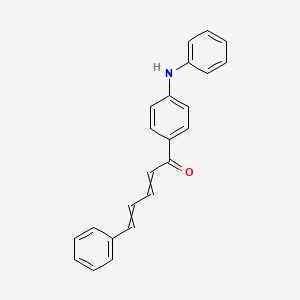
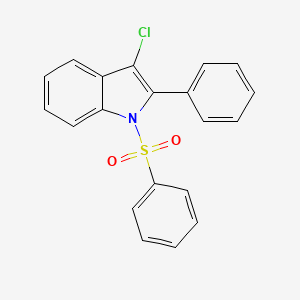

![5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol](/img/structure/B14379392.png)

![4-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14379400.png)
![17-[([1,1'-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14379405.png)
